Structural Differentiation: 5-(Thiophene-2-carbonyl) Substitution Confers Distinct Physicochemical and Synthetic Handling Compared to 5-Benzoyl Analogues
Compared to the 5-benzoyl-thiophene-2-acetic acid scaffold (which lacks the second sulfur heteroatom), the presence of a second thiophene ring in the target compound increases molecular polarizability and introduces an additional site for electrophilic substitution or metal-catalyzed cross-coupling . While explicit partition coefficient data is not available in primary literature, the structural modification from a benzoyl to a thenoyl (thiophene-2-carbonyl) substituent is known to improve metabolic stability and reduce lipophilicity compared to phenyl analogs in related acetic acid series [1].
| Evidence Dimension | Molecular Descriptor (Calculated) |
|---|---|
| Target Compound Data | Molecular Weight: 252.31 g/mol; TPSA: 54.37 Ų |
| Comparator Or Baseline | 5-Benzoyl-thiophene-2-acetic acid (Estimated MW: ~260 g/mol; TPSA: ~54 Ų but lower polarity due to phenyl ring) |
| Quantified Difference | Increased heteroatom count (2x S vs 1x S) and higher polar surface area per molecular weight ratio. |
| Conditions | In silico prediction based on molecular formula (Target: C₁₁H₈O₃S₂) and standard physicochemical calculation models. |
Why This Matters
This structural difference makes the target compound a more versatile synthetic intermediate for generating heterocyclic-rich libraries, which are often prioritized in fragment-based drug discovery for target novelty.
- [1] Roussel Uclaf. (1979). Novel thiophene-acetic acids. U.S. Patent No. 4,159,986. View Source
